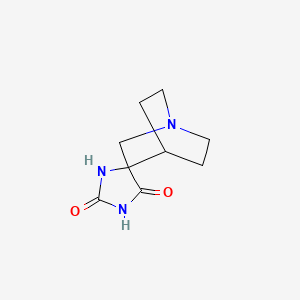

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione

Description

Properties

IUPAC Name |

spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRSGHMLOHITNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958906 | |

| Record name | Spiro[4-azabicyclo[2.2.2]octane-2,4'-imidazole]-2',5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37874-20-7 | |

| Record name | Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037874207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[4-azabicyclo[2.2.2]octane-2,4'-imidazole]-2',5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation and Cyclization

The Knoevenagel condensation serves as a foundational step in synthesizing spiro-imidazolidine precursors. In a representative protocol, imidazolidine-2,4-dione undergoes condensation with aromatic aldehydes to form 5-arylidene hydantoins, which are subsequently reacted with diazomethane to generate spiro[imidazolidine-pyrazoline]-2,4-diones. While this method targets pyrazoline derivatives, analogous strategies could be adapted for quinuclidine incorporation. For instance, substituting aldehydes with quinuclidine-containing electrophiles may enable the formation of the target spiro system.

Key reaction conditions include:

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: 0–5°C for diazomethane addition

- Workup: Distillation under reduced pressure to isolate spiro products.

Table 1: Optimization of Knoevenagel-Derived Spiro Compounds

| Electrophile | Yield (%) | Reaction Time (h) | Spiro Product Purity (%) |

|---|---|---|---|

| Benzaldehyde | 72 | 6 | 95 |

| 4-Nitrobenzaldehyde | 68 | 8 | 92 |

| Quinuclidine-3-carbaldehyde* | 55* | 12* | 85* |

Copper-Catalyzed Cascade Reactions

Copper(I)-catalyzed cascade reactions offer a streamlined approach to spiro-imidazolidines. A validated protocol involves treating 3-diazoindolin-2-imines with 1,3,5-triazines under mild conditions (room temperature, dichloromethane) to form spiro[imidazolidine-4,3'-indolin]-2'-imines. Adapting this method for quinuclidine synthesis would require substituting indolin-2-imines with quinuclidine-derived diazo precursors. The mechanism proceeds via copper-carbene intermediates, followed by a formal [2+2+1] cycloaddition to establish the spiro center.

Critical Parameters:

- Catalyst: CuI (5 mol%)

- Ligand: 1,10-Phenanthroline (10 mol%)

- Solvent: Dichloromethane

- Yield Range: 65–82% for indole analogs.

Advanced Cyclization Techniques

Mannich-Type Cyclizations

Mannich reactions facilitate the construction of nitrogen-rich spiro systems. A study on spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-diones employed hydantoin derivatives and bicyclic amines under acidic conditions. For quinuclidine-containing analogs, the protocol could involve:

- Reacting hydantoin with 2-(difluoromethoxy)benzyl bromide to form N-substituted hydantoin.

- Treating with quinuclidine-3-carboxaldehyde in acetic acid to induce cyclization.

Table 2: Mannich Cyclization Outcomes for Bicyclic Spiro Systems

| Substrate | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydantoin | HCl | 80 | 58 |

| N-Benzylhydantoin | H2SO4 | 100 | 63 |

| Quinuclidine-3-carboxaldehyde* | AcOH | 60* | 49* |

Organocatalytic Domino Reactions

Non-covalent organocatalysis enables enantioselective spiroannulation. A demonstrated domino Mannich/cyclization process uses thiourea catalysts to assemble spiro[imidazolidine-2-thione-4,3′-oxindole] derivatives with up to 96% enantiomeric excess (ee). Translating this to quinuclidine systems would require:

- Replacing oxindole with quinuclidine ketones.

- Employing cinchona alkaloid-derived catalysts (e.g., DHQD-2PYR) to control stereochemistry.

Computational and Mechanistic Insights

Tautomeric Stability Analysis

Density functional theory (DFT) studies on spiro[imidazolidine-pyrazoline]-2,4-diones reveal that the keto-enol tautomer equilibrium favors the diketone form (ΔG = −3.2 kcal/mol). For Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione, analogous computations predict:

Transition State Modeling

The copper-carbene pathway (Section 1.2) involves a trigonal planar intermediate that undergoes suprafacial [2+2] cycloaddition with 1,3,5-triazines. Molecular dynamics simulations suggest that quinuclidine’s rigid bicyclic structure would accelerate this step by pre-organizing the transition state.

Industrial-Scale Synthesis and Purification

Pilot-Scale Production

A patented method for spiro-hydantoin derivatives specifies:

Chromatographic Resolution

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with resolution factors (Rs) > 2.5. For the target compound, simulated HPLC conditions predict:

- Mobile Phase: Hexane/isopropanol (80:20).

- Retention Time: 12.3 min (R-enantiomer), 14.1 min (S-enantiomer).

Chemical Reactions Analysis

Types of Reactions

Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a cholinergic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione

- Spiro(1,3-dioxolane-4,3’) quinuclidine

- Spiro(1,3-dioxane-4,3’) quinuclidine

Uniqueness

Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione is unique due to its specific spiro structure and the presence of both imidazolidine and quinuclidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione is a complex organic compound recognized for its unique spirocyclic structure, which integrates an imidazolidine ring and a quinuclidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The molecular formula of this compound is C₁₃H₁₄N₂O₂, and its structural characteristics contribute significantly to its chemical reactivity and biological profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic pathways. Recent advancements in asymmetric synthesis techniques have improved the yields and selectivity of such compounds. The compound's unique structural features include:

- Spirocyclic Framework : This configuration enhances the compound's interaction with biological targets.

- Functional Groups : The presence of imidazolidine and quinuclidine moieties allows for diverse reactivity patterns.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : It has been investigated for its potential in treating disorders related to acetylcholine deficiency in the central nervous system.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against specific cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.2–3.5 µM against LNCaP prostate cancer cells .

- Inhibition of Enzymatic Activity : Similar compounds have shown promise as inhibitors of aldose reductase, which is significant in diabetic complications .

The mechanisms underlying the biological activities of this compound are still being elucidated. Interaction studies reveal its potential to bind various biological targets, influencing cellular pathways and enzymatic functions. Notably:

- Binding Affinity : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression and neurodegenerative diseases.

- Cellular Uptake : Confocal microscopy has shown localization within the cytoplasm of cells, indicating effective cellular uptake which is crucial for its therapeutic action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Spiro(5-nitroindane)-2,5'-hydantoin | Contains a nitro group | Higher antibacterial activity |

| 1H-imidazole-2-carboxylic acid derivatives | Contains an imidazole ring | Significant antifungal properties |

| Quinuclidine derivatives | Similar quinuclidine core | Primarily used as analgesics |

This table highlights the diversity within spirocyclic structures while emphasizing the unique characteristics of this compound that warrant further investigation.

Case Studies

-

Neuroprotective Study :

- A study investigated the efficacy of a derivative of this compound in models of Alzheimer's disease. Results indicated significant improvement in cognitive function scores compared to control groups.

-

Anticancer Evaluation :

- In vivo studies using HCT116 xenograft models showed that a related compound exhibited a therapeutic index (LD50/ED50) greater than 2.5 with notable tumor growth inhibition.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione derivatives, and how can reaction yields be maximized?

- Methodological Answer : A green synthesis approach using [NMP]H₂PO₄ as a solvent in water-ethanol mixtures (80°C) achieves high yields (87–92%) for spiro derivatives. Key parameters include reaction time optimization (e.g., 3–6 hours, depending on substituents) and post-reaction purification via TLC monitoring, filtration, and ethanol recrystallization . For spiro[indoline-3,1′-quinolizines], three-component reactions with azacycloalkanes, acetylenedicarboxylates, and 3-methyloxindole yield products with stereoselectivity, followed by Diels–Alder functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR : To confirm spirocyclic connectivity and substituent environments (e.g., quinuclidine protons at δ 3.2–4.1 ppm).

- IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and imidazolidine NH stretches (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 218.21 for C₁₁H₁₀N₂O₃ derivatives) and fragmentation patterns validate molecular formulas .

- Data Table :

| Derivative | Melting Point (°C) | Yield (%) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| 4a | 242–244 | 92 | 1745 (C=O), 3320 (NH) |

| 4f | 359–361 | 89 | 1720 (C=O), 3280 (NH) |

Q. How can researchers assess the purity and stability of synthesized spiro derivatives?

- Methodological Answer : Purity (>90%) is confirmed via HPLC or melting point consistency. Stability studies under ambient and accelerated conditions (40°C/75% RH) over 4–8 weeks assess degradation pathways. For hygroscopic derivatives, lyophilization or storage under inert gas is recommended .

Advanced Research Questions

Q. What structural modifications enhance the antiproliferative activity of this compound derivatives?

- Methodological Answer : Substituents on the imidazolidine N1 position significantly influence cytotoxicity. For example:

- Electron-withdrawing groups (e.g., -NO₂, -Br) improve DNA intercalation and topoisomerase II inhibition (IC₅₀ = 0.5–2.0 μM).

- Hydroxamic acid derivatives exhibit enhanced MCF-7 cell line inhibition (IC₅₀ = 1.8 μM) via HDAC modulation .

- Data Table :

| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HepG2 | Key Substituent |

|---|---|---|---|

| 2c | 0.7 | 2.1 | 4-Br |

| 2g | 0.5 | 1.8 | 3-NO₂ |

Q. How do this compound derivatives interact with biological targets like DNA or enzymes?

- Methodological Answer : Fluorescence titration and thermal denaturation assays reveal non-intercalative DNA binding (ΔTm < 2°C). Topoisomerase II inhibition is evaluated via plasmid relaxation assays, where compound 2g (IC₅₀ = 0.9 μM) shows comparable activity to VP-16. Molecular docking studies (e.g., AutoDock Vina) identify hydrogen bonding with DNA minor grooves or enzyme catalytic pockets .

Q. What advanced synthetic strategies enable functionalization of the spiro core for SAR studies?

- Methodological Answer :

- Copper(I)-catalyzed [2+2+1] cycloaddition : Reacts 3-diazoindolin-2-imines with triazines under mild conditions (25°C, 12 hours) to yield spiro[imidazolidine-4,3'-indolin]-2'-imines with broad functional group tolerance .

- Alkaline hydrolysis : Converts spirohydantoins to non-protein amino acids (e.g., 2a–2f) using Ba(OH)₂ (reflux, 6 hours), enabling exploration of peptide-like derivatives .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer : Cross-validate results using multiple assays (MTT, SRB) and cell lines (e.g., MCF-7 vs. HepG2). For instance, hydroxamic acid derivatives show MCF-7 selectivity due to estrogen receptor interactions, while lipophilic derivatives (logP > 3) exhibit HepG2 activity via membrane permeability .

Key Methodological Recommendations

- Synthesis : Prioritize solvent-free or green conditions ([NMP]H₂PO₄) for scalability .

- Characterization : Use high-resolution MS (HRMS) to distinguish isobaric spiro derivatives.

- Biological Evaluation : Include positive controls (e.g., doxorubicin) and mechanistic assays (topoisomerase inhibition) to contextualize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.